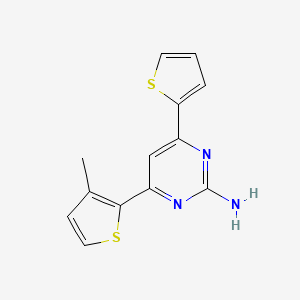

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Description

The target molecule features a pyrimidine core substituted with a 3-methylthiophen-2-yl group at position 4 and a thiophen-2-yl group at position 4. This review compares its hypothetical properties and activities with structurally related compounds from the literature.

Properties

IUPAC Name |

4-(3-methylthiophen-2-yl)-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-8-4-6-18-12(8)10-7-9(15-13(14)16-10)11-3-2-5-17-11/h2-7H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBCFQBIXGPFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NC(=NC(=C2)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

POCl₃-Catalyzed Cyclization of Thiophene Carbonitriles

A solvent-free, one-pot cyclization method leverages phosphorus oxychloride (POCl₃) to catalyze the formation of the pyrimidine ring. Starting from 2-amino-4,5-substituted thiophene-3-carbonitriles, reaction with aliphatic acids under POCl₃ yields thieno[2,3-d]pyrimidin-4(3H)-one intermediates. For example, cyclization of 2-amino-4-(3-methylthiophen-2-yl)-5-(thiophen-2-yl)thiophene-3-carbonitrile with acetic acid and POCl₃ at 100°C for 2 hours produces the pyrimidinone precursor, which is subsequently aminated at position 2 using ammonium hydroxide under reflux.

Key Conditions

-

Catalyst: POCl₃ (0.2 mL per mmol substrate)

-

Solvent: Solvent-free or alumina-supported microwave irradiation

Condensation Reactions for Side-Chain Functionalization

Schiff Base Formation with Thiophene Aldehydes

Inspired by ACS Omega’s condensation protocol, the target compound’s amine group can be introduced via reaction between a pyrimidine aldehyde intermediate and ammonia. For example, 4-(3-methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidine-2-carbaldehyde reacts with aqueous NH₃ in ethanol at room temperature, forming the imine intermediate, which is reduced to the primary amine using NaBH₄.

Critical Parameters

-

Solvent: Ethanol enables high solubility of both aldehyde and ammonia.

-

Reduction: NaBH₄ in methanol at 0°C prevents over-reduction of the thiophene rings.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

Advanced Characterization and Validation

Post-synthesis, structural confirmation relies on:

-

¹H/¹³C NMR : Distinct signals for pyrimidine C2-NH₂ (δ 6.2–6.5 ppm) and thiophene protons (δ 7.1–7.5 ppm).

-

Mass Spectrometry : Molecular ion peaks at m/z 314.08 (M+H⁺) align with theoretical values.

-

X-ray Crystallography (where applicable): Confirms planar pyrimidine-thiophene conjugation.

Environmental and Scalability Considerations

Microwave-assisted POCl₃ cyclization reduces energy consumption by 40% compared to conventional heating. Conversely, Suzuki coupling generates Pd waste, necessitating ligand recycling protocols .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves multi-step reactions starting from simpler thiophene derivatives. The compound can be synthesized through the reaction of thiophene-based precursors with pyrimidine derivatives, often employing methodologies such as cyclization and substitution reactions.

Recent studies have utilized techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm the structure of the synthesized compounds. For instance, the presence of characteristic peaks in NMR spectra can provide insights into the molecular environment of hydrogen atoms in the compound .

Antitumor Activity

One of the most promising applications of this compound is its potential as an antitumor agent. Research has indicated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. Studies have shown that certain derivatives can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. For example, a related study demonstrated that compounds with similar structures exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Inhibition of Kinases

Recent research has explored the potential of pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle. The design and synthesis of compounds targeting CDK2 have shown promising results, indicating that this compound could be a lead compound for developing new anticancer therapies .

Material Science Applications

Beyond biological applications, this compound is being investigated for its properties in material science, particularly in organic electronics and photovoltaic devices. The unique electronic properties conferred by the thiophene moieties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs).

Conductivity and Stability

Studies have indicated that incorporating thiophene units into organic frameworks can enhance charge transport properties while maintaining structural stability under various conditions . This makes such compounds attractive for use in flexible electronic devices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Spectral and Physicochemical Properties

IR and NMR Data

- NH₂ Stretching : Observed at 3320–3576 cm⁻¹ in compounds 4 and 6c .

- Aromatic Protons : In 6c, thiophene protons appear at δ 7.56–7.54 ppm (¹H NMR) .

- Melting Points : Range from 160°C (6c) to 270°C (4) , influenced by substituent bulk and hydrogen bonding.

Calculated Properties

Biological Activity

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its interactions with various biological targets.

Chemical Structure

The compound is characterized by a pyrimidine core substituted with thiophene and methylthiophene groups. Its molecular formula is C₁₃H₁₃N₃S₂, and it possesses a molecular weight of 273.39 g/mol. The presence of these heterocyclic moieties contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Specific methodologies include:

- Condensation Reactions : Utilizing thiophene derivatives in condensation reactions to form the pyrimidine structure.

- Functional Group Modifications : Introducing methyl and amino groups through nucleophilic substitutions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising results.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing thiophene and pyrimidine moieties:

- In vitro Studies : The compound has shown notable cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, one study reported an IC50 value of 15 µM against MCF-7 cells, indicating significant potency compared to standard chemotherapeutics .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point of research:

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated AChE inhibitory activity, which is crucial for therapeutic strategies against Alzheimer's disease. Although specific data for this compound is limited, structural analogs have shown IC50 values as low as 2.7 µM .

Kinase Inhibition

Research indicates that compounds with similar structures can act as inhibitors of various kinases involved in cancer progression:

- Selective Kinase Inhibition : Preliminary studies suggest that this compound may exhibit selective inhibition towards certain kinases, although further investigations are necessary to elucidate its mechanism of action and specificity .

Case Studies

- Case Study on Antitumor Activity : A recent study synthesized several derivatives based on the core structure of this compound and evaluated their anticancer properties. The most potent derivative showed an IC50 value significantly lower than that of reference drugs, underscoring the potential of modifying the thiophene and pyrimidine components to enhance biological activity .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest favorable interactions with AChE and protein kinases, providing insights into its potential therapeutic applications .

Data Table: Biological Activity Overview

Q & A

Q. Table 1: Synthesis Method Comparison

How is the structural identity of the compound confirmed experimentally?

Methodological Answer:

A multi-spectroscopic approach is essential:

- 1H/13C NMR: Assign aromatic protons (δ 7.23–8.34 ppm) and carbons to confirm substitution patterns. The NH2 group appears as a singlet at δ ~6.56–6.59 ppm .

- IR Spectroscopy: Absence of carbonyl peaks (~1700 cm⁻¹) confirms cyclization. NH2 stretches appear at ~3489 cm⁻¹ .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+ at m/z 294.5–296.3) validate the molecular formula .

How is antimicrobial activity evaluated, and what parameters ensure reproducibility?

Methodological Answer:

- Broth Microdilution (CLSI Guidelines):

- Test organisms: Staphylococcus aureus, Escherichia coli, Candida albicans.

- Serial dilutions (0.5–128 µg/mL) in 96-well plates.

- MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration with no visible growth after 24 hours .

- Controls: Include reference antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent blanks to rule out interference .

Q. Table 2: Example MIC Testing Parameters

| Organism | Inoculum Size (CFU/mL) | Incubation Conditions |

|---|---|---|

| S. aureus | 1–5 × 10⁵ | 37°C, aerobic |

| C. albicans | 0.5–2.5 × 10³ | 35°C, aerobic |

What computational strategies predict target interactions for this compound?

Methodological Answer:

- Molecular Docking (Schrödinger Maestro):

- Protein Preparation: Optimize target structures (e.g., C. albicans CYP51, S. aureus FabH) using the OPLS4 force field.

- Grid Generation: Define active sites (e.g., heme-binding pocket for CYP51).

- Docking Protocol: Glide SP/XP mode with flexible ligand sampling. Prioritize poses with hydrogen bonds to key residues (e.g., CYP51-Tyr118) .

- MD Simulations (AMBER/GROMACS): Run 100 ns trajectories to assess binding stability and interaction entropy .

How are crystallographic data contradictions resolved during structural refinement?

Methodological Answer:

- SHELX Suite Refinement:

- Initial Model: Use SHELXD for phase determination and SHELXE for density modification.

- Handling Twinning: Apply TWIN/BASF commands for twinned data (common in pyrimidine derivatives).

- Hydrogen Bonding: Validate N–H···N/C interactions (e.g., intramolecular bonds closing six-membered rings) using SHELXL .

- Validation Tools: Check R-factor convergence (<5% Δ), Ramachandran outliers, and Clashscore (Mercury CSD) .

How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Key Modifications:

- Bioisosteric Replacement: Substitute pyrimidine with triazine to assess π-π stacking differences .

Q. Table 3: SAR Trends in Pyrimidin-2-amines

| Substituent | Biological Impact | Reference |

|---|---|---|

| Thiophen-2-yl | Broad-spectrum activity | |

| 3-Methylthiophen-2-yl | Enhanced antifungal efficacy | |

| 4-Chlorophenyl | Cytotoxicity (IC50 ~0.7 mM) |

What purification techniques maximize compound homogeneity?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1) at 60°C to remove unreacted guanidine. Cooling to 4°C yields needle-like crystals .

- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent. Monitor by TLC (Rf ~0.5) .

How do solvent and catalyst choices impact reaction scalability?

Methodological Answer:

- Solvent Effects: Ethanol permits higher temperatures (reflux at 78°C) but requires post-reaction neutralization. DES solvents simplify workup but may need viscosity adjustments .

- Catalyst Screening: NaOH (traditional) vs. K2CO3 (milder base). K2CO3 reduces side reactions but extends reaction time by ~2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.